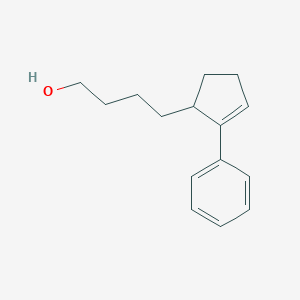![molecular formula C17H17NO B14590901 N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine CAS No. 61572-41-6](/img/structure/B14590901.png)
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-methylphenyl groups attached to a prop-2-en-1-ylidene moiety, with a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate is then subjected to a reaction with hydroxylamine hydrochloride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Applications De Recherche Scientifique
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but lacks the hydroxylamine group.
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Contains a nitro group instead of hydroxylamine.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: A bis-chalcone with different substituents.
Uniqueness
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
61572-41-6 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-[1,3-bis(3-methylphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C17H17NO/c1-13-5-3-7-15(11-13)9-10-17(18-19)16-8-4-6-14(2)12-16/h3-12,19H,1-2H3 |
Clé InChI |
KIEMXYKPHQDROG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=CC(=NO)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



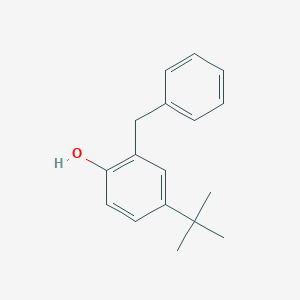

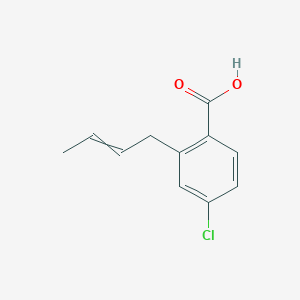
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
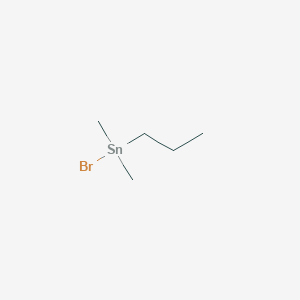
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
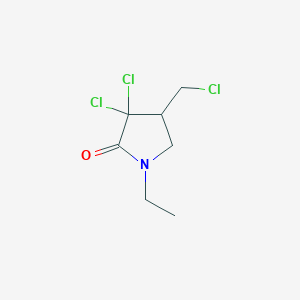
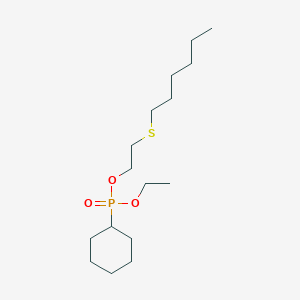
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
